Fijimycin A
Description
Structure
2D Structure
Properties
IUPAC Name |
3-hydroxy-N-[(3R,6S,7R,10R,13S,16S,22R,24R)-24-hydroxy-7,11,13,17,20-pentamethyl-16-(3-methylbutan-2-yl)-3-(2-methylpropyl)-2,5,9,12,15,18,21-heptaoxo-10-phenyl-8-oxa-1,4,11,14,17,20-hexazabicyclo[20.3.0]pentacosan-6-yl]pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H62N8O11/c1-23(2)19-30-42(60)52-21-29(53)20-31(52)43(61)49(8)22-33(55)50(9)36(25(5)24(3)4)40(58)46-26(6)41(59)51(10)37(28-15-12-11-13-16-28)44(62)63-27(7)34(38(56)47-30)48-39(57)35-32(54)17-14-18-45-35/h11-18,23-27,29-31,34,36-37,53-54H,19-22H2,1-10H3,(H,46,58)(H,47,56)(H,48,57)/t25?,26-,27+,29+,30+,31+,34-,36-,37+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SATIISJKSAELDC-AHJOMIGRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(=O)NC(C(=O)N2CC(CC2C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)O1)C3=CC=CC=C3)C)C)C(C)C(C)C)C)C)O)CC(C)C)NC(=O)C4=C(C=CC=N4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](C(=O)N[C@@H](C(=O)N2C[C@@H](C[C@@H]2C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@@H](C(=O)O1)C3=CC=CC=C3)C)C)C(C)C(C)C)C)C)O)CC(C)C)NC(=O)C4=C(C=CC=N4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H62N8O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
879.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Discovery, Isolation, and Production Methodologies of Fijimycin a
Bioprospecting and Source Organism Identification
The discovery of Fijimycin A is a testament to the potential of marine microbial ecosystems as a source of novel bioactive compounds. The process began with a strategic bioprospecting effort in the waters of Fiji, leading to the identification of the producing microorganism.
Marine Sediment Sample Collection and Environmental Context (e.g., Fijian Archipelago)
This compound was first isolated from a marine sediment sample collected along the Nasese shoreline of Viti Levu, Fiji. nih.govucsd.edu The sample was taken from a shallow depth of approximately 0.5 meters. nih.govucsd.edu This region, part of the Fijian Archipelago, is recognized for its rich biodiversity, making its marine sediments a promising frontier for the discovery of new microorganisms and their secondary metabolites. nih.govucsd.edu The international collaboration aimed at exploring this biodiversity was foundational to the discovery of this compound. nih.govucsd.edu
Isolation and Taxonomic Characterization of Streptomyces sp. Strain CNS-575
The marine sediment sample underwent a specific treatment process to isolate actinomycetes. The sediment was heat-shocked at 55°C for six minutes before being plated on M1 medium, which consists of starch, yeast extract, peptone, and filtered seawater, supplemented with rifampicin (B610482) and cycloheximide (B1669411) to inhibit the growth of other bacteria and fungi. nih.govucsd.edu
From this process, the bacterial strain CNS-575 was isolated. nih.govucsd.edu Subsequent analysis of its 16S rRNA gene sequence identified the strain as belonging to the genus Streptomyces. nih.govucsd.edu Further analysis revealed that strain CNS-575 shares a 99.2% similarity with Streptomyces haliclonae, a species previously isolated from a marine sponge. nih.govucsd.edu The 16S rRNA gene sequence for Streptomyces sp. CNS-575 is available under the accession number GQ325662. nih.govucsd.edu
Fermentation Strategies for this compound Biosynthesis
The production of this compound relies on controlled fermentation of Streptomyces sp. CNS-575. Optimization of this process is crucial for maximizing the yield of this valuable compound.
Optimization of Culture Conditions and Media Composition for Enhanced Production
The fermentation of Streptomyces sp. CNS-575 for the production of this compound is carried out in a specific liquid medium designated as A1Bfe+C. nih.govucsd.edu The culture is maintained at a temperature of 27°C for six days with constant shaking at 215 rpm to ensure adequate aeration and nutrient distribution. nih.govucsd.edu
Table 1: Composition of A1Bfe+C Fermentation Medium
| Component | Concentration (per 1 L of seawater) |
|---|---|
| Starch | 10 g |
| Yeast Extract | 4 g |
| Peptone | 2 g |
| CaCO₃ | 1 g |
| Fe₂(SO₄)₃·4H₂O | 40 mg |
| KBr | 100 mg |
This table details the components of the A1Bfe+C medium used for the cultivation of Streptomyces sp. CNS-575 to produce this compound.
Scalability Considerations for Biomass and Metabolite Generation
For larger-scale production, the fermentation process has been successfully conducted in 40 x 1 L volumes. nih.govucsd.edu A significant step in the large-scale process is the addition of pre-sterilized Amberlite XAD-7 resin (20 g/L) at the end of the fermentation period. nih.govucsd.edu This resin serves to adsorb the extracellular secondary metabolites, including this compound. nih.govucsd.edu The culture and resin are then shaken at a low speed for an additional two hours to facilitate complete adsorption. nih.govucsd.edu This method allows for the efficient capture of the target compound from the large volume of fermentation broth. From a 40 L culture, this process yields approximately 8.6 g of solid crude extract. nih.govucsd.edu
Extraction and Advanced Chromatographic Purification Techniques
Following fermentation, a multi-step process is employed to extract and purify this compound from the culture broth and biomass.
The initial extraction involves collecting the Amberlite XAD-7 resin and cell mass by filtration through cheesecloth. nih.govucsd.edu This material is washed with deionized water to remove salts. nih.govucsd.edu The resin, cell mass, and cheesecloth are then soaked in acetone (B3395972) for two hours to extract the adsorbed metabolites. nih.govucsd.edu After filtration, the acetone is removed under vacuum to yield a crude solid extract. nih.govucsd.edu
This crude extract is then subjected to further purification using chromatographic techniques. Initially, the extract is fractionated by silica (B1680970) gel open column chromatography, eluting with a step gradient from 10% ethyl acetate (B1210297) in isooctane (B107328) to 15% methanol (B129727) in ethyl acetate. nih.gov This process separates the extract into multiple fractions. The fraction containing the desired depsipeptides is then collected for further purification. nih.gov
The final purification step involves reversed-phase High-Performance Liquid Chromatography (HPLC). nih.gov A Phenomenex Luna C18 column is typically used with a mobile phase of 65% aqueous acetonitrile (B52724) at a flow rate of 2.5 mL/min. nih.gov UV detection at 254 nm allows for the monitoring and isolation of the pure compounds. nih.gov Through this method, this compound is eluted and collected as a white, amorphous solid. nih.govucsd.edu From the initial 8.6 g of crude extract from a 40 L culture, this purification process can yield 65 mg of this compound. nih.gov
Solvent-Based Extraction Methodologies
The initial step in isolating this compound from the fermentation culture involves a multi-stage solvent-based extraction process. After the fermentation period, the adsorbent resin and cell mass are collected and extracted with acetone to liberate the adsorbed metabolites. nih.gov The acetone solvent is then removed under vacuum, resulting in a crude solid extract. nih.gov From a 40-liter culture, this method can yield approximately 8.6 grams of crude solid material. nih.gov
This crude extract undergoes further fractionation using silica gel open column chromatography. nih.gov A step gradient elution is employed, beginning with a non-polar solvent mixture and gradually increasing in polarity. This process separates the complex mixture into multiple fractions based on the differential affinity of the constituent compounds for the silica stationary phase and the mobile phase. nih.gov
| Step | Procedure | Solvent(s) | Result | Reference |
|---|---|---|---|---|
| 1. Adsorption | Amberlite XAD-7 resin is added to the fermentation broth to adsorb extracellular metabolites. | N/A (Aqueous Culture Medium) | Metabolites bound to resin. | nih.gov |
| 2. Primary Extraction | The collected resin and cell mass are soaked in acetone. The solvent is filtered and evaporated under vacuum. | Acetone | Crude solid extract (e.g., 8.6 g from 40 L). | nih.gov |
| 3. Fractionation | The crude extract is subjected to silica gel open column chromatography. | Step gradient from 10% Ethyl Acetate in Isooctane to 15% Methanol in Ethyl Acetate. | Separation into nine fractions. Fraction six, containing the depsipeptides, is collected (e.g., 3.9 g). | nih.gov |
High-Performance Liquid Chromatography (HPLC) for Compound Isolation and Purity Assessment
Following the initial solvent extraction and fractionation, the depsipeptide-containing fraction requires further purification to isolate this compound in its pure form. This is accomplished using reversed-phase High-Performance Liquid Chromatography (HPLC). nih.gov
The fraction is subjected to separation on a C18 column, a common choice for purifying peptides and other non-polar to moderately polar compounds. nih.gov An isocratic mobile phase of aqueous acetonitrile is used to elute the compounds, with a UV detector monitoring the column effluent to identify the peaks corresponding to the different fijimycins. nih.gov This technique allows for the precise separation of this compound from the closely related structures of Fijimycin B and Fijimycin C, yielding pure this compound as a white, amorphous solid. ucsd.edunih.gov
| Parameter | Specification | Reference |
|---|---|---|
| Chromatography System | Reversed-Phase HPLC | nih.gov |
| Column | Phenomenex Luna C18 (10 mm × 250 mm, 5 µm) | nih.gov |
| Mobile Phase | 65% aqueous Acetonitrile (CH₃CN) | nih.gov |
| Flow Rate | 2.5 mL/min | nih.gov |
| Detection | UV at 254 nm | nih.gov |
| Retention Time (this compound) | 27.7 min | nih.gov |
| Retention Time (Fijimycin B) | 40.5 min | nih.gov |
| Retention Time (Fijimycin C) | 17.5 min | nih.gov |
| Yield (this compound) | 65 mg (from 3.9 g of depsipeptide fraction) | nih.gov |
Advanced Structural Elucidation and Conformational Analysis of Fijimycin a
Spectroscopic Approaches for Planar Structure Determination
The determination of the primary structure of Fijimycin A, a cyclic depsipeptide, relies on the synergistic use of high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivities and Proton/Carbon Assignments
The planar structure of this compound was largely elucidated through extensive one-dimensional (1D) and two-dimensional (2D) NMR experiments. nih.gov The ¹H NMR spectrum revealed key features of a depsipeptide, including three amide NH signals, three N-methyl singlets, eight α-amino protons, and one ester carbinol proton. nih.govucsd.edu The ¹³C NMR spectrum correspondingly showed eight resonances for amide or ester carbonyls. nih.govucsd.edu
Comprehensive analysis of 2D NMR data, including gCOSY, gHSQC, gHMBC, and TOCSY, enabled the identification of the eight constituent subunits: 3-hydroxypicolinic acid (3HyPic), L-threonine (Thr), D-leucine (Leu), D-allo-hydroxyproline (Hyp), sarcosine (B1681465) (Sar), L-N,β-dimethylleucine (DiMeLeu), L-alanine (Ala), and D-α-phenylsarcosine (PhSar). nih.gov HMBC correlations were crucial in establishing the sequence of these residues. nih.gov
Table 1: ¹H and ¹³C NMR Data for this compound in CDCl₃
| Position | Atom | δC (ppm) | δH (ppm) (J in Hz) |
|---|---|---|---|
| 3HyPic | 2 | 167.0 | |
| 3 | 145.1 | ||
| 4 | 127.2 | 7.96 (dd, 8.5, 4.5) | |
| 5 | 139.1 | 7.30 (dd, 8.5, 1.5) | |
| 6 | 122.9 | 8.25 (dd, 4.5, 1.5) | |
| L-Thr | α-CH | 57.5 | 5.31 (d, 9.0) |
| β-CH | 67.4 | 5.85 (dq, 6.5, 2.5) | |
| γ-CH₃ | 19.8 | 1.18 (d, 6.5) | |
| NH | 8.22 (d, 9.0) | ||
| C=O | 168.6 | ||
| D-Leu | α-CH | 52.1 | 4.77 (m) |
| β-CH₂ | 40.8 | 1.62 (m) | |
| γ-CH | 24.8 | 1.75 (m) | |
| δ-CH₃ | 23.0, 21.4 | 0.90 (d, 6.5), 0.95 (d, 6.5) | |
| NH | 8.51 (d, 8.5) | ||
| C=O | 170.4 | ||
| D-a-Hyp | α-CH | 59.9 | 4.87 (d, 8.5) |
| β-CH₂ | 37.9 | 2.05 (m), 2.30 (m) | |
| γ-CH | 72.1 | 4.55 (br s) | |
| δ-CH₂ | 54.8 | 3.68 (m), 3.49 (m) | |
| C=O | 171.9 | ||
| Sar | α-CH₂ | 50.8 | 5.21 (d, 16.0), 3.95 (d, 16.0) |
| N-CH₃ | 29.8 | 3.23 (s) | |
| C=O | 167.7 | ||
| L-N,β-diMeLeu | α-CH | 61.2 | 5.14 (d, 10.0) |
| β-CH | 32.6 | 2.45 (m) | |
| γ-CH₂ | 28.9 | 1.10 (m) | |
| δ-CH₃ | 23.2, 21.9 | 0.92 (d, 6.5), 0.88 (d, 6.5) | |
| N-CH₃ | 33.4 | 2.96 (s) | |
| C=O | 169.2 | ||
| L-Ala | α-CH | 48.2 | 5.15 (m) |
| β-CH₃ | 15.0 | 1.45 (d, 7.0) | |
| NH | 6.76 (d, 7.5) | ||
| C=O | 173.6 | ||
| D-PhSar | α-CH | 62.5 | 6.65 (s) |
| N-CH₃ | 33.7 | 2.99 (s) | |
| C=O | 167.5 | ||
| C₆H₅ | 135.5, 129.2 (2C), 128.8 (2C), 128.5 | 7.35-7.25 (m) |
Data sourced from references nih.govucsd.edu. Note: Due to conformational heterogeneity, multiple conformers are observed, and the presented data represents the major conformer.
High-Resolution Mass Spectrometry (HRESIMS and MS/MS) for Molecular Formula Validation and Fragmentation Analysis
High-resolution electrospray ionization mass spectrometry (HRESIMS) was instrumental in determining the molecular formula of this compound. The analysis yielded a sodium adduct ion [M+Na]⁺ at an observed m/z of 901.4436, which corresponds to the calculated value of 901.4430 for the molecular formula C₄₄H₆₂N₈O₁₁Na. nih.govucsd.edu This established a molecular formula of C₄₄H₆₂N₈O₁₁, indicating 18 degrees of unsaturation. nih.gov
Further structural confirmation was achieved through tandem mass spectrometry (MS/MS) analysis. The fragmentation pattern of the methanolysis product of this compound was consistent with the amino acid sequence determined by NMR. nih.govucsd.edu Key fragments observed in the ESIMS/MS spectrum corresponded to cleavages of the amide bonds between specific amino acid residues, thereby validating the proposed sequence. nih.govucsd.edu
Absolute and Relative Stereochemistry Assignment
Determining the stereochemistry of the constituent amino acids is a critical step in the complete structural elucidation of complex natural products like this compound.
Marfey's Method for Determination of Amino Acid Absolute Configurations
The absolute configurations of the amino acid residues in this compound were established using Marfey's method. nih.govucsd.edumdpi.com This involved the complete acid hydrolysis of the depsipeptide (using 6 N HCl at 110 °C for 12 hours) to break the amide and ester bonds, liberating the individual amino acid constituents. nih.gov The resulting amino acid mixture was then derivatized with Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA), also known as Marfey's reagent. nih.gov
The resulting diastereomeric derivatives were analyzed by LC-MS and their retention times were compared to those of authentic D- and L-amino acid standards derivatized in the same manner. nih.govucsd.edu This analysis unequivocally assigned the stereochemistry of the amino acid units as D-α-phenylsarcosine, L-alanine, L-N,β-dimethylleucine, allo-hydroxy-D-proline, D-leucine, and L-threonine. nih.gov
Table 2: Results of Marfey's Analysis for this compound
| Amino Acid Residue | Derivatizing Agent | Assigned Absolute Configuration |
|---|---|---|
| α-phenylsarcosine | L-FDLA | D |
| Alanine (B10760859) | L-FDLA | L |
| N,β-dimethylleucine | L-FDLA | L |
| allo-hydroxyproline | L-FDLA | D |
| Leucine (B10760876) | L-FDLA | D |
| Threonine | L-FDLA | L |
Data sourced from reference nih.gov. L-FDLA is N-(3-fluoro-2,4-dinitrophenyl)-L-leucinamide, a variant of Marfey's reagent.
Challenges and Strategies for Elucidating Stereocenters within Unique Amino Acid Residues (e.g., N,β-dimethyl leucine)
One of the significant challenges in the structural elucidation of this compound was determining the stereochemistry of the rare N,β-dimethyl leucine residue. publish.csiro.aupublish.csiro.auresearchgate.net While Marfey's method successfully assigned the L-configuration at the α-carbon, the stereochemistry at the β-carbon remained unassigned from the isolated natural product. publish.csiro.auresearchgate.net
To address the importance of this specific structural feature, a synthetic approach was undertaken. publish.csiro.aupublish.csiro.au Researchers synthesized an analogue of this compound, named northis compound, where the N,β-dimethyl leucine unit was replaced with the more common N-methyl leucine. publish.csiro.aupublish.csiro.au This strategy allowed for the evaluation of the β-methyl group's contribution to the molecule's biological activity, even without definitively assigning its stereochemistry in the natural product. publish.csiro.aupublish.csiro.au This highlights a common strategy in natural product chemistry where total synthesis or the synthesis of analogues can be used to probe the structural and functional significance of complex or stereochemically ambiguous residues. publish.csiro.au
Conformational Dynamics and Structural Heterogeneity in Solution
NMR studies of this compound in various deuterated solvents, including CDCl₃, acetonitrile-d₃, methanol-d₄, acetone-d₆, and DMSO-d₆, revealed the presence of at least two stable conformers in equilibrium at room temperature. nih.govucsd.edu This conformational complexity is a known characteristic of etamycin-class depsipeptides and is often attributed to the cis-trans isomerization of the peptide bond involving the proline-type residue, in this case, D-allo-hydroxyproline. nih.gov Attempts to simplify the spectra by acquiring NMR data at both elevated and depressed temperatures did not lead to the coalescence of the conformer signals, indicating a significant energy barrier between the conformational states. nih.govucsd.edu This inherent structural flexibility may play a role in its biological activity, potentially allowing the molecule to adopt multiple conformations to effectively bind to its biological target.
Spectroscopic Evidence for Amide Conformational Mixtures
The existence of this compound as a mixture of multiple stable conformers in solution is readily apparent from its Nuclear Magnetic Resonance (NMR) spectra. ucsd.edunih.gov Initial ¹H NMR analysis in various deuterated solvents, including chloroform (B151607) (CDCl₃), methanol-d₄, acetone-d₆, and dimethyl sulfoxide-d₆ (DMSO-d₆), revealed a duplication of signals for many protons, indicating the presence of at least two distinct conformations. ucsd.edunih.gov This conformational heterogeneity complicates spectral assignment but also provides a window into the dynamic nature of the molecule. ucsd.edunih.gov
Notably, the ¹H NMR spectrum displays characteristic features of a depsipeptide, including three amide NH signals, three N-methyl singlets, and eight α-amino proton signals. ucsd.edunih.gov The presence of more than the expected number of signals for certain residues is a direct consequence of the conformational mixture. ucsd.edu For instance, the observation of doubled signals for specific protons suggests that these nuclei exist in different chemical environments in the various conformers. nih.gov
Further evidence for the depsipeptide nature of this compound and the presence of amide functionalities comes from Infrared (IR) spectroscopy. The IR spectrum exhibits intense absorption bands at approximately 1745 cm⁻¹ and 1638 cm⁻¹. ucsd.edunih.gov The band at 1745 cm⁻¹ is characteristic of an ester carbonyl stretch, confirming the ester linkage within the cyclic structure, while the band at 1638 cm⁻¹ corresponds to amide carbonyl stretching vibrations. ucsd.edunih.gov
Table 1: Key Spectroscopic Data for this compound
| Spectroscopic Technique | Key Observations | Interpretation | References |
| ¹H NMR | Duplication of proton signals in various solvents; Three amide NH signals, three N-methyl singlets, eight α-amino proton signals. | Presence of at least two stable conformers in equilibrium. | ucsd.edunih.gov |
| ¹³C NMR | Eight distinct resonances for amide/ester carbonyls. | Confirms the presence of multiple conformers. | ucsd.edunih.gov |
| IR Spectroscopy | Intense absorption bands at ~1745 cm⁻¹ and 1638 cm⁻¹. | Confirms the depsipeptide nature (ester and amide bonds). | ucsd.edunih.gov |
| HRESIMS | Observed [M+Na]⁺ at m/z 901.4436. | Confirms the molecular formula as C₄₄H₆₂N₈O₁₁. | ucsd.edu |
Investigation of cis-trans Isomerization of Proline-like Peptide Bonds
The phenomenon of multiple conformers in this compound is primarily attributed to the restricted rotation around its N-methylated (proline-like) peptide bonds, leading to cis-trans isomerization. nih.gov In peptides, the amide bond (X-Pro) can exist in either a cis or trans conformation. While the trans form is generally more stable for most amino acid residues, the energy difference between the cis and trans isomers of a proline-containing peptide bond is significantly smaller, allowing for the presence of a substantial population of the cis isomer at equilibrium. ethz.ch
In this compound, the presence of D-allo-hydroxyproline (Hyp) and other N-methylated amino acids creates the potential for such isomerization. nih.gov Studies on this compound have shown that the ratio of the conformers is not significantly affected by changes in solvent polarity or temperature, suggesting that the conformers are thermodynamically stable and interconvert slowly on the NMR timescale. ucsd.edunih.gov This slow interconversion is what allows for the observation of distinct sets of NMR signals for each conformer. copernicus.org
The investigation into this isomerization often employs advanced NMR techniques such as Rotating-frame Overhauser Effect Spectroscopy (ROESY). mdpi.comnih.gov ROESY experiments can provide through-space correlations between protons that are close to each other, which is invaluable for determining the geometry of peptide bonds. huji.ac.il For a proline-like residue, characteristic ROE cross-peaks can be observed between the α-proton of the preceding residue and the δ-protons of the proline ring in the trans conformation, whereas a cross-peak between the α-protons of the preceding residue and the proline α-proton is indicative of a cis conformation. While specific ROESY data for this compound's individual proline-like bonds are not detailed in the provided context, this technique is a standard and powerful tool for such investigations in related complex peptides. mdpi.comnih.gov The conformational flexibility endowed by this isomerization may be crucial for its biological activity, potentially allowing the molecule to adopt multiple conformations to effectively bind to its target.
Biosynthetic Pathways and Genetic Basis of Fijimycin a
Characterization of the Biosynthetic Gene Cluster (BGC)
The genetic blueprint for Fijimycin A production resides within a specific BGC in the Streptomyces genome. secondarymetabolites.org This cluster houses all the necessary genes for the synthesis and regulation of the enzymatic machinery required to assemble the molecule from its basic building blocks.
The backbone of the this compound biosynthetic pathway is composed of Non-Ribosomal Peptide Synthetase (NRPS) enzymes. secondarymetabolites.orgnih.gov These large, modular proteins are responsible for the selection and polymerization of amino acids in a manner independent of the ribosome. wikipedia.org An NRPS module is typically comprised of three core domains:
Adenylation (A) domain: This domain selects a specific amino acid and activates it by converting it into an aminoacyl-adenylate at the expense of ATP. researchgate.net
Thiolation (T) domain or Peptidyl Carrier Protein (PCP): The activated amino acid is then transferred to the T domain, which holds the growing peptide chain via a flexible phosphopantetheinyl arm. nih.gov
Condensation (C) domain: This domain catalyzes the formation of a peptide bond between the amino acid of its own module and the growing peptide chain attached to the previous module. nih.gov
The sequence and specificity of these modules within the NRPS complex dictate the final amino acid sequence of this compound. nih.gov
The biosynthesis of this compound is a hybrid process, also involving Polyketide Synthase (PKS) machinery. secondarymetabolites.org This is indicated by the presence of PKS genes within the identified BGC. PKS enzymes are large, modular proteins similar to NRPSs, but they utilize short-chain carboxylic acids like acetyl-CoA and malonyl-CoA as building blocks. mdpi.commdpi.com In hybrid NRPS/PKS pathways, the PKS modules are responsible for synthesizing the polyketide portions of the molecule, which are then integrated with the peptide chain. This combination of biosynthetic strategies allows for the creation of structurally diverse and complex molecules like this compound. mdpi.com
Identification of Non-Ribosomal Peptide Synthetase (NRPS) Components
Enzymology of Key Biosynthetic Steps
The synthesis of this compound involves a series of precise enzymatic reactions, from the activation of individual building blocks to the final cyclization of the molecule.
The process begins with the activation of specific amino acids by the A-domains of the NRPS modules. wikipedia.org This ATP-dependent reaction forms a high-energy aminoacyl-AMP intermediate. wikipedia.org The activated amino acid is then tethered to the T-domain as a thioester. The C-domains then orchestrate the sequential formation of peptide bonds, elongating the peptide chain in an assembly-line fashion. nih.gov
A key feature of this compound is its depsipeptide structure, which includes an ester bond within its cyclic framework. nih.govucsd.edu This ester linkage is crucial for its biological activity. nih.gov The formation of this bond is catalyzed by a specialized domain, likely a thioesterase (TE) domain, located at the end of the NRPS assembly line. secondarymetabolites.orgnih.gov This domain facilitates an intramolecular cyclization reaction, where a hydroxyl group from one of the amino acid residues (in this compound, this is L-threonine) attacks the thioester bond that links the completed linear peptide to the final T-domain. ucsd.edu This nucleophilic attack results in the formation of the ester bond, which simultaneously releases the cyclized depsipeptide from the enzyme complex. secondarymetabolites.org
Mechanisms of Amino Acid Activation and Assembly
Comparative Biosynthesis and Evolutionary Relationships with Related Compounds
The BGC for this compound shares significant homology with those of other etamycin-class depsipeptides, such as etamycin (B1203400) A itself, suggesting a shared evolutionary ancestry. geomar.de Etamycin A is a stereoisomer of this compound, differing only in the configuration of the α-phenylsarcosine residue. Comparative analysis of these BGCs can reveal the genetic basis for the structural differences among related compounds. Variations in the substrate specificity of the A-domains or the presence of different tailoring enzymes (e.g., epimerases, hydroxylases, methyltransferases) can lead to the production of a diverse array of natural products from a common ancestral pathway. Studying these evolutionary relationships not only deepens our understanding of natural product biosynthesis but also provides a foundation for synthetic biology approaches to generate novel compounds with potentially improved therapeutic properties.
Analysis of Biosynthetic Divergence in this compound, B, and C
The structural diversity observed among Fijimycins A, B, and C arises from variations in the amino acid precursors incorporated during their biosynthesis by the marine-derived Streptomyces sp. CNS-575. nih.govnih.gov These compounds belong to the etamycin class of depsipeptides, characterized by a macrocyclic structure composed of amino and hydroxy acids. nih.gov The biosynthetic machinery, a non-ribosomal peptide synthetase (NRPS) system, exhibits a degree of flexibility, allowing for the substitution of certain amino acid units, which leads to the production of these different congeners.
This compound, with the molecular formula C₄₄H₆₂N₈O₁₁, is considered the parent compound of this series isolated from Streptomyces sp. CNS-575. nih.gov Its structure is comprised of eight amino acid residues: D-α-phenylsarcosine (PhSar), L-alanine (Ala), L-N,β-dimethylleucine (DiMeLeu), D-allo-hydroxyproline (Hyp), D-leucine (Leu), L-threonine (Thr), and 3-hydroxypicolinic acid (3HyPic).
The primary point of divergence for Fijimycin B and C lies in the substitution of specific amino acid residues within the macrocycle.
Fijimycin B: This analog has the molecular formula C₄₂H₆₆N₈O₁₁. The key difference in its structure compared to this compound is the replacement of the D-α-phenylsarcosine (PhSar) unit with an N-methylleucine residue. This substitution results in the loss of the aromatic phenyl group and is associated with a reduction in antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), suggesting the importance of the PhSar moiety for potent bioactivity. mdpi.com
Fijimycin C: Fijimycin C has a molecular formula of C₄₄H₆₂N₈O₁₂. Its structural variation from this compound involves the substitution of the L-alanine (Ala) residue with a serine residue. This change introduces an additional hydroxyl group into the molecule. Despite this modification, Fijimycin C retains moderate antibacterial activity.
The production of these different Fijimycin congeners highlights the adaptability of the NRPS system in the producing organism. The availability of different amino acid precursors in the fermentation medium can influence which analog is predominantly synthesized. This biosynthetic flexibility is a common feature in microbial secondary metabolism and is a significant source of chemical diversity.
Table 1: Structural and Biosynthetic Divergence of Fijimycins
| Compound | Molecular Formula | Key Amino Acid Substitution (Compared to this compound) |
|---|---|---|
| This compound | C₄₄H₆₂N₈O₁₁ | - |
| Fijimycin B | C₄₂H₆₆N₈O₁₁ | D-α-phenylsarcosine replaced by N-methylleucine |
| Fijimycin C | C₄₄H₆₂N₈O₁₂ | L-alanine replaced by serine |
Insights from Etamycin A Biosynthesis as a Structural Congener
Etamycin A is a well-characterized structural congener of this compound, and understanding its biosynthesis provides significant insights into the formation of this compound. Both compounds share the same molecular formula (C₄₄H₆₂N₈O₁₁) and the same core depsipeptide structure, with the primary difference being stereochemical. this compound contains D-α-phenylsarcosine, while Etamycin A incorporates its L-stereoisomer, L-α-phenylsarcosine. This seemingly minor difference is a key indicator of the stereospecificity of the enzymes involved in their respective biosynthetic pathways.
The biosynthesis of etamycin proceeds through a non-ribosomal peptide synthetase (NRPS) mechanism. The biosynthetic gene cluster (BGC) for etamycin and related compounds spans approximately 105 kilobases and includes 36 open reading frames. This cluster encodes for four NRPS enzymes that are specifically dedicated to the assembly of the etamycin molecule. Given the structural similarity, it is highly probable that the this compound BGC is organized in a comparable manner.
Key features of the etamycin biosynthetic pathway that inform our understanding of this compound's formation include:
Precursor Incorporation: Studies on etamycin have shown that L-leucine and L-methionine are direct precursors for the D-leucine and N-methylated residues, respectively. This suggests that the NRPS modules responsible for incorporating these units in the this compound pathway likely have similar specificities and enzymatic domains for epimerization and methylation.
Modular Nature of NRPS: The modular nature of NRPS enzymes allows for a step-by-step assembly of the peptide chain. Each module is typically responsible for the recognition, activation, and incorporation of a specific amino acid. The variation between this compound and Etamycin A at the α-phenylsarcosine position points to a difference in the stereospecificity of the corresponding adenylation (A) domain or an epimerization (E) domain within the respective NRPS modules.
Gene Cluster Similarity: The griseoviridin/fijimycin A BGC (BGC0000459) shows that the biosynthesis is of a hybrid Polyketide Synthase (PKS)-NRPS type. secondarymetabolites.org The cluster is approximately 104.7 kb in size and contains genes for both PKS and NRPS machinery. secondarymetabolites.org Comparative analysis of such clusters is a powerful tool for predicting the function of genes within the this compound pathway. mdpi.comnih.govmdpi.com For instance, identifying homologs to known NRPS adenylation domains can help predict the amino acid substrates for each module in the this compound assembly line.
The study of the etamycin BGC provides a valuable template for understanding the genetic and enzymatic logic behind this compound biosynthesis. The conservation of gene content and organization between these clusters underscores a shared evolutionary origin and a common strategy for the production of these complex depsipeptide antibiotics. nih.govresearchgate.net
Table 2: Comparison of this compound and Etamycin A
| Feature | This compound | Etamycin A |
|---|---|---|
| Molecular Formula | C₄₄H₆₂N₈O₁₁ | C₄₄H₆₂N₈O₁₁ |
| Stereochemistry of α-phenylsarcosine | D-α-phenylsarcosine | L-α-phenylsarcosine |
| Biosynthetic Pathway | Predicted hybrid PKS-NRPS secondarymetabolites.org | Non-ribosomal peptide synthetase (NRPS) |
| Producing Organism Example | Streptomyces sp. CNS-575 nih.gov | Streptomyces sp. escholarship.org |
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Fijimycin B |
| Fijimycin C |
| Etamycin A |
| D-α-phenylsarcosine |
| L-alanine |
| L-N,β-dimethylleucine |
| D-allo-hydroxyproline |
| D-leucine |
| L-threonine |
| 3-hydroxypicolinic acid |
| N-methylleucine |
| Serine |
| L-α-phenylsarcosine |
| L-leucine |
| L-methionine |
Biological Activity and Mechanistic Investigations of Fijimycin a
In Vitro Antimicrobial Spectrum and Potency
Fijimycin A has demonstrated significant in vitro antibacterial activity against several strains of MRSA, a major cause of both hospital- and community-acquired infections. nih.gov Studies have evaluated its potency by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Research shows that this compound exhibits strong antibiotic effects against three distinct MRSA strains: a hospital-associated strain (ATCC33591), a sequenced hospital-associated strain (Sanger 252), and a community-associated strain (UAMS1182). nih.gov The MIC values for this compound against these strains were found to be in the range of 4–32 µg/mL. nih.gov Specifically, the MIC₁₀₀ values, representing the concentration required to inhibit 100% of bacterial growth, were recorded at 16 µg/mL for ATCC33591, 32 µg/mL for Sanger 252, and 4 µg/mL for the community-associated UAMS1182 strain. nih.gov
Comparative analyses with related compounds from the etamycin (B1203400) class, such as Fijimycin B and Fijimycin C, have provided insights into structure-activity relationships. nih.gov Fijimycin B, which lacks the α-phenylsarcosine unit present in this compound, showed weak activity, suggesting this specific structural component is crucial for potent anti-MRSA effects. nih.gov Conversely, this compound's activity was comparable to its stereoisomer, etamycin A, indicating that the stereochemistry of the α-phenylsarcosine unit has little impact on its anti-MRSA capabilities. nih.gov
| Compound | MRSA Strain ATCC33591 (MIC µg/mL) | MRSA Strain Sanger 252 (MIC µg/mL) | MRSA Strain UAMS1182 (MIC µg/mL) |
|---|---|---|---|
| This compound | 16 | 32 | 4 |
| Fijimycin B | >32 | Not Tested | >32 |
| Fijimycin C | 32 | 32 | 8 |
| Etamycin A | 16 | 16 | 4 |
Beyond its recognized efficacy against MRSA, research has explored the activity of this compound and its analogs against other significant bacterial pathogens. As a member of the etamycin class, it is expected to have considerable activity against Gram-positive bacteria. nih.govmdpi.com
Studies have indicated that this compound has activity against Enterococcus faecalis, another leading cause of hospital-acquired infections. escholarship.orgscribd.com Furthermore, a synthetic analog, northis compound, demonstrated significant activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. researchgate.netpublish.csiro.au The broader class of etamycin-related compounds has also shown effectiveness against various Streptococcus species. However, detailed MIC values for this compound against a wide range of non-MRSA pathogens are not as extensively documented in the available literature. The focus of initial research has been heavily concentrated on its potent anti-MRSA effects. nih.govnih.gov
Assessment against Methicillin-Resistant Staphylococcus aureus (MRSA) Strains
Cellular and Molecular Mechanism of Action (MOA) Research
The mechanism of action for antibiotics explains how they inhibit or kill bacteria at a molecular level. reactgroup.org For this compound, which belongs to the streptogramin group of antibiotics, research points towards the inhibition of essential bacterial processes.
The primary cellular target for etamycin-class antibiotics, including this compound, is the bacterial ribosome. biosynth.com These compounds inhibit protein synthesis by targeting the peptidyl transfer step, a critical process in creating new proteins. By binding to the ribosome, this compound can effectively halt the production of proteins essential for bacterial survival and replication, leading to a bacteriostatic or bactericidal effect. reactgroup.orgbiosynth.com Some research suggests that due to a high barrier to resistance development, this compound and related compounds may have multiple cellular targets. uea.ac.uk
While the primary target is protein synthesis, some related compounds with lipophilic components have shown the ability to interact with and permeabilize the bacterial cell membrane. nih.govnih.gov This dual mechanism, involving both inhibition of an internal process and disruption of the cell's physical barrier, can contribute to potent bactericidal activity. nih.gov The bacterial membrane is an attractive target because its composition differs from that of mammalian cells, allowing for selective toxicity. nih.gov However, specific studies focusing solely on this compound's direct interaction with and permeabilization of bacterial membranes are not extensively detailed. Much of the understanding is inferred from the behavior of similar cyclic peptides and lipopeptides that are known to disrupt membrane integrity. publish.csiro.aunih.gov
The central mechanism of this compound is the inhibition of a key biosynthetic process: protein synthesis. biosynth.com Beyond this, antibiotics can target other essential pathways, such as the synthesis of the cell wall (peptidoglycan), nucleic acids (DNA and RNA), or lipids. reactgroup.orgnih.gov For instance, antibiotics like vancomycin (B549263) and beta-lactams work by inhibiting peptidoglycan synthesis, which is crucial for the integrity of the bacterial cell wall. nih.govnih.gov While this compound's direct impact is on the ribosome, the downstream effects of halting protein production are catastrophic for the bacterium, as it prevents the creation of enzymes and structural proteins necessary for all other biosynthetic pathways, including cell wall maintenance and DNA replication. reactgroup.org
Studies on Membrane Interactions and Permeabilization
Structure-Activity Relationship (SAR) Elucidation
The biological potency of the Fijimycin class of depsipeptides is intricately linked to their specific chemical structures. Investigations into the structure-activity relationships (SAR) of these compounds have provided critical insights into the molecular features essential for their antimicrobial effects. By comparing the efficacy of natural analogs and synthetic derivatives, researchers have been able to identify key amino acid residues and conformational characteristics that govern their antibacterial power.
Impact of Amino Acid Substitutions on Antimicrobial Efficacy (e.g., α-phenylsarcosine, alanine)
The specific amino acid composition of this compound is crucial for its potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The substitution of key residues has been shown to significantly alter its efficacy, highlighting the importance of certain structural motifs. nih.gov
A central element for the antibacterial activity of this compound is the D-α-phenylsarcosine (PhSar) unit. mdpi.comescholarship.org This was clearly demonstrated by comparing this compound with its natural analog, Fijimycin B. In Fijimycin B, the PhSar residue is replaced by an L-N-methylleucine moiety, a change that leads to a dramatic loss of function. mdpi.com While this compound exhibits strong inhibition of MRSA strains with Minimum Inhibitory Concentration (MIC) values between 4–32 µg/mL, Fijimycin B shows only weak activity, with MIC values greater than 32 µg/mL. nih.gov This indicates that the α-phenylsarcosine unit is vital for significant antibacterial activity. nih.govescholarship.org
Interestingly, the stereochemistry of this critical residue appears to be less important. Etamycin A, a stereoisomer of this compound, contains L-α-phenylsarcosine instead of the D-α-phenylsarcosine found in this compound. Despite this difference, their anti-MRSA activities are comparable, suggesting that the presence of the phenyl group itself, rather than its specific spatial orientation, is the key determinant for efficacy. nih.gov
Another important residue is the L-alanine (Ala) at a neighboring position to the PhSar unit. nih.gov In Fijimycin C, this alanine (B10760859) is substituted with a more polar L-serine (Ser) residue. nih.govmdpi.com This modification results in retained, but slightly reduced, antibacterial potency (MIC 8–32 µg/mL) compared to this compound. The reduced potency of Fijimycin C suggests that replacing the nonpolar alanine with a polar serine may diminish hydrophobic interactions that are critical for activity.
Furthermore, the synthesis of Northis compound, an analogue where the N,β-dimethylleucine unit was replaced with N-methylleucine, was undertaken to assess the role of the β-methyl group. publish.csiro.auresearchgate.net This analogue demonstrated significant activity against Mycobacterium tuberculosis, revealing that modifications at this position can extend the activity spectrum of the Fijimycin scaffold. publish.csiro.auresearchgate.net
The antimicrobial activities of this compound and its related compounds against several MRSA strains are summarized in the table below.
| Compound | Substitution (relative to this compound) | ATCC33591 (MIC µg/mL) | Sanger 252 (MIC µg/mL) | UAMS1182 (MIC µg/mL) |
| This compound | - | 16 | 32 | 4 |
| Fijimycin B | D-α-phenylsarcosine → L-N-methylleucine | >32 | - | >32 |
| Fijimycin C | L-alanine → L-serine | 16 | 32 | 8 |
| Etamycin A | D-α-phenylsarcosine → L-α-phenylsarcosine | 16 | 16 | 4 |
Data sourced from references nih.gov.
Correlation between Conformational Preferences and Biological Potency
However, within this constrained macrocycle, this compound exhibits significant localized flexibility. NMR spectroscopic studies have revealed that this compound exists as an equilibrium mixture of at least two stable conformers in solution. nih.gov This dynamic behavior is primarily attributed to the cis-trans isomerization of the amide bond involving the D-allo-hydroxyproline (Hyp) residue. This conformational heterogeneity persists across different solvents, indicating it is an intrinsic property of the molecule.
Synthetic Chemistry and Analog Development for Fijimycin a
Total Synthesis Approaches for Fijimycin A and its Core Scaffold
The synthesis of a complex macrocyclic depsipeptide like this compound requires robust and efficient chemical strategies. The assembly of its constituent amino acids, including several non-proteinogenic and N-methylated residues, presents significant synthetic challenges.
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone methodology for assembling peptide chains, offering significant advantages in terms of efficiency and purification. biotage.com The synthesis is performed on an insoluble polymeric support, which allows for the use of excess reagents to drive reactions to completion, with purification at each step reduced to simple filtration and washing. biotage.comopenaccessjournals.com For complex peptides, the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is widely employed. nih.govbeilstein-journals.org
In the context of this compound's structure, SPPS is a viable and attractive approach. Although a complete total synthesis of this compound itself via SPPS has not been detailed in the available literature, the synthesis of Northis compound, a close and biologically active analog, demonstrates the feasibility of this strategy. publish.csiro.auresearchgate.net The synthesis of Northis compound utilized a 2-chlorotrityl polystyrene resin, to which the initial amino acid was attached. researchgate.net The peptide chain was then elongated using standard Fmoc-based SPPS protocols. researchgate.net This involves a repeating cycle of:
Fmoc-Deprotection: Removal of the temporary N-terminal Fmoc protecting group, typically with a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). beilstein-journals.org
Coupling: Addition of the next Fmoc-protected amino acid, which is activated using a coupling reagent to facilitate amide bond formation. nih.govbeilstein-journals.org
A significant challenge in the SPPS of Fijimycin-like peptides is the presence of N-methylated amino acids, which can lead to slower and less efficient coupling reactions due to steric hindrance. ambiopharm.com Overcoming this often requires specific coupling reagents or modified reaction conditions to achieve high yields.
Following the assembly of the linear peptide precursor on the solid support, the crucial macrocyclization step is performed to form the cyclic depsipeptide core. A common strategy involves cleaving the fully assembled linear peptide from the resin and then performing the cyclization in solution. beilstein-journals.org This approach avoids potential complications from the solid support during the sterically demanding cyclization reaction.
The synthesis of pagoamide A, another macrocyclic depsipeptide, provides a relevant example of this methodology. After the linear precursor was synthesized via SPPS, it was cleaved from the resin using a trifluoroacetic acid (TFA) cocktail. frontiersin.org The subsequent macrocyclization was effected in a dilute solution to favor the intramolecular reaction over intermolecular polymerization. Reagents such as PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine) were used to activate the carboxylic acid and facilitate the formation of the final amide or ester bond that closes the ring. frontiersin.org
For this compound, this cyclization would involve the formation of the ester linkage between the C-terminus of the L-Alanine residue and the hydroxyl group of the L-Threonine residue, a defining feature of its depsipeptide structure. The selection of the cyclization site is a critical strategic decision, often chosen to minimize steric hindrance. beilstein-journals.org
Design and Implementation of Solid-Phase Peptide Synthesis (SPPS) Strategies
Rational Design and Synthesis of this compound Analogues
The synthesis of analogs is a powerful method for dissecting the complex pharmacology of a natural product. By systematically modifying the structure, researchers can identify the key chemical features responsible for its biological activity.
A key example of rational analog design is the synthesis of Northis compound. researchgate.net this compound contains a rare L-N,β-dimethylleucine (DiMeLeu) residue, where the stereochemistry at the β-carbon was not initially determined. researchgate.netnih.gov To assess the functional importance of the β-methyl group on this residue, Northis compound was designed and synthesized. researchgate.net In this analog, the complex DiMeLeu unit was replaced with the structurally simpler N-methyl leucine (B10760876). researchgate.net
This strategic modification simplifies the synthetic challenge while directly probing the contribution of the β-methyl group to the molecule's antibacterial properties. Subsequent biological evaluation showed that Northis compound possesses significant activity against Mycobacterium tuberculosis, confirming that the core scaffold retains potent bioactivity even without the β-methyl group and suggesting that this position may be a viable site for future modifications. publish.csiro.auresearchgate.net
| Analog | Structural Modification | Purpose of Modification | Reported Finding |
| Northis compound | L-N,β-dimethylleucine replaced with N-methyl leucine. researchgate.net | To evaluate the importance of the β-methyl group for antimicrobial activity. researchgate.net | Possesses significant activity against Mycobacterium tuberculosis. publish.csiro.auresearchgate.net |
One of the major hurdles in the total synthesis of natural products is often the determination and subsequent synthesis of constituent parts with unknown stereochemistry. As mentioned, the β-carbon of the L-N,β-dimethylleucine unit in this compound presented such a challenge. researchgate.netnih.gov
Synthesizing analogs like Northis compound allows chemists to bypass the immediate need for a complex stereoselective synthesis of the challenging amino acid while still generating valuable biological data. researchgate.net A more comprehensive approach, used for other complex peptides, involves the stereoselective synthesis of all possible stereoisomers of the undetermined amino acid. For instance, in the total synthesis of the cyclic depsipeptide LL-A0341β₁, all four stereoisomers of its β-methyltryptophan residue were prepared and incorporated into the peptide. nih.gov The subsequent bioassay of the four final products allowed for the definitive assignment of the active configuration. nih.gov This same strategy could be applied to this compound to unambiguously determine the stereochemistry of the L-N,β-dimethylleucine residue.
Introduction of Structural Modifications for SAR and MOA Studies (e.g., Northis compound)
Semi-Synthetic and Chemoenzymatic Strategies for Diversification
Beyond total synthesis, semi-synthetic modifications of the natural product offer a more direct route to novel analogs. This involves using the isolated natural product as a starting scaffold and applying chemical or enzymatic reactions to modify it.
A documented semi-synthetic modification of this compound is its methanolysis under basic conditions (0.5 N sodium methoxide). This reaction cleaves the intramolecular ester bond, resulting in a linear methyl ester derivative. While this particular reaction linearizes and likely inactivates the compound, it demonstrates that the core structure is amenable to chemical manipulation, opening the door for other, more targeted modifications.
Furthermore, chemoenzymatic strategies represent a promising avenue for diversification. While not yet reported for this compound, enzymes have been used for the efficient cyclization of other peptides, such as cyclotides. publish.csiro.au A similar enzymatic approach could potentially be developed for the macrocyclization step in a this compound synthesis, possibly offering higher yields and greater specificity than purely chemical methods.
Ecological and Biotechnological Perspectives of Fijimycin a Research
Role of Marine Actinomycetes as a Source of Bioactive Metabolites
Marine actinomycetes are a cornerstone of microbial biotechnology, recognized as exceptionally prolific producers of secondary metabolites with diverse biological activities. researchgate.netdoaj.org These filamentous bacteria, particularly the genus Streptomyces, are responsible for producing approximately 70-80% of all microbial antibiotics discovered, alongside a wealth of other compounds including antifungal, anticancer, and immunosuppressive agents. researchgate.netfrontiersin.orgbiotech-asia.org The unique and often extreme conditions of marine ecosystems—such as high salinity, low temperatures, high pressure, and nutrient limitation—are believed to drive the evolution of distinct metabolic pathways in these microorganisms, leading to the production of novel chemical structures not found in their terrestrial counterparts. biotech-asia.orgresearchgate.net
The isolation of Fijimycin A from a marine-derived Streptomyces species (strain CNS-575) collected from a sediment sample in Nasese, Fiji, underscores the importance of marine actinomycetes as a source for new drug leads. cjnmcpu.comnih.gov this compound belongs to the etamycin-class of depsipeptides and has demonstrated significant antibacterial activity against multiple strains of methicillin-resistant Staphylococcus aureus (MRSA), a critical public health threat. nih.govnih.gov The discovery of Fijimycins A, B, and C highlights the chemical diversity that can be uncovered from a single marine strain. nih.gov
Marine environments remain a largely untapped reservoir of microbial diversity. doaj.orgtandfonline.com As the rate of discovering new compounds from terrestrial actinomycetes has slowed, researchers have turned to unique marine habitats, which are now considered promising frontiers for identifying new antimicrobials to combat the growing problem of drug-resistant pathogens. researchgate.netcjnmcpu.com The continued exploration of these ecosystems is crucial for uncovering novel bioactive molecules that may form the basis for the next generation of therapeutic agents. researchgate.net
Table 1: Bioactive Metabolites from Actinomycetes
| Compound Class | Example(s) | Producing Organism (Genus) | Noted Biological Activity |
|---|---|---|---|
| Depsipeptides | Fijimycins A-C, Etamycin (B1203400) A | Streptomyces | Antibacterial (Anti-MRSA) nih.govnih.gov |
| Macrolides | Erythromycin | Saccharopolyspora | Antibacterial researchgate.net |
| Spirotetronates | Maklamicin | Micromonospora | Antibacterial nih.gov |
| Anthracyclines | Fradimycins A & B | Streptomyces | Antibacterial, Antitumor nih.gov |
Ecological Context and Environmental Factors Influencing Natural Product Expression in Streptomyces
The production of secondary metabolites like this compound by Streptomyces is not constitutive but is instead tightly regulated and heavily influenced by a variety of environmental and ecological factors. mdpi.com In their natural habitats, these compounds are thought to play roles in defense against competing microbes, signaling, and adaptation to stress. frontiersin.org However, many of the biosynthetic gene clusters (BGCs) that encode for these molecules remain "silent" or are poorly expressed under standard laboratory fermentation conditions. mdpi.comnih.gov This has led to the development of strategies aimed at mimicking natural environmental cues to awaken these cryptic pathways.
Several key factors can influence the expression of natural products in Streptomyces:
Nutrient Availability: The composition of the culture medium, including the sources and concentrations of carbon, nitrogen, and phosphate (B84403), is a critical factor. Nutrient limitation is a well-known trigger for secondary metabolism. tandfonline.com
Physicochemical Parameters: Environmental stressors such as shifts in temperature, pH, and osmotic pressure can induce significant changes in the metabolic output of Streptomyces. mdpi.comtandfonline.com For instance, heat shock has been shown to enhance the production of certain antibiotics. tandfonline.com
Co-culturing: Growing Streptomyces in the presence of other microorganisms (bacteria or fungi) can simulate the competitive and symbiotic interactions found in their natural environment. asm.orgisciii.es These microbial interactions can trigger the production of novel or enhanced quantities of bioactive compounds that are not observed in pure cultures. isciii.essprep.org For example, co-culturing Streptomyces with mycolic acid-containing bacteria has been shown to activate cryptic BGCs. asm.orgisciii.es
Chemical Elicitors: The addition of small molecules, including hormones, enzyme inhibitors, or even sub-inhibitory concentrations of antibiotics, can act as signals to induce the expression of silent gene clusters. tandfonline.com
While these general principles apply to the genus Streptomyces, the specific environmental triggers that maximize the production of this compound by Streptomyces sp. CNS-575 have not been detailed in published research. The "One Strain Many Compounds" (OSMAC) approach, which involves systematically altering cultivation parameters, represents a key strategy for exploring the full biosynthetic potential of strains like the one that produces this compound. nih.gov
Table 2: Environmental Factors Influencing Secondary Metabolite Production in Streptomyces
| Factor | Description | Potential Effect |
|---|---|---|
| Nutrient Stress | Limitation of key nutrients like phosphate or nitrogen. | Can trigger the onset of secondary metabolism as the organism shifts from growth to survival phase. tandfonline.com |
| Temperature Shift | Exposing the culture to temperatures outside its optimal growth range (heat or cold shock). | Can induce stress responses that activate specific biosynthetic gene clusters. tandfonline.com |
| pH Variation | Altering the acidity or alkalinity of the growth medium. | Can influence enzyme activity and regulatory pathways controlling antibiotic synthesis. tandfonline.comasm.org |
| Microbial Co-culture | Growing Streptomyces with other microorganisms. | Simulates natural competition and can induce the production of defense-related compounds. asm.orgisciii.es |
| Chemical Elicitation | Adding specific small molecules to the culture. | Can act as signals to activate otherwise silent biosynthetic pathways. tandfonline.com |
Ethical Considerations and Collaborative Frameworks in Marine Bioprospecting
Marine bioprospecting, the exploration of marine biodiversity for commercially valuable genetic and biochemical resources, is governed by a complex set of ethical and legal frameworks. aquaculturemag.comregjeringen.no The discovery of this compound from a microbe in Fijian waters highlights the critical importance of these regulations, which are designed to ensure the conservation of biodiversity and the fair and equitable sharing of benefits arising from the use of these resources. sprep.orgaquaculturemag.com
Central to the ethics of bioprospecting are international agreements such as the Convention on Biological Diversity (CBD) and the Nagoya Protocol on Access to Genetic Resources and the Fair and Equitable Sharing of Benefits Arising from their Utilization . aquaculturemag.compnas.org These frameworks establish principles for accessing biological resources, including:
Prior Informed Consent (PIC): Researchers or companies seeking to collect biological material must obtain permission from the national authorities of the country where the resource is located. bps.ac.uk
Mutually Agreed Terms (MAT): A formal agreement is established between the provider and the user of the genetic resource. bps.ac.uk This agreement outlines the terms of use and specifies how any benefits—both monetary (e.g., royalties) and non-monetary (e.g., technology transfer, training, co-authorship on publications, and building local research capacity)—will be shared. pnas.orgbps.ac.uk
The goal of these frameworks is to move away from historical "biopiracy," where resources were taken without permission or benefit to the source country, and toward sustainable and equitable scientific collaboration. sprep.orgbps.ac.uk Building research capacity within provider countries is a key non-monetary benefit, empowering local scientists and institutions to participate in and benefit from the study of their own biodiversity. pnas.orgresearchgate.net
The process of bioprospecting involves several stages, from sample collection to potential commercialization, each with ethical checkpoints. aquaculturemag.com For a discovery like this compound, this would ideally involve collaboration between international researchers and Fijian institutions, ensuring that the people of Fiji benefit from the resources of their sovereign territory. sprep.org Establishing clear and collaborative frameworks is essential for fostering trust and ensuring that the quest for new medicines also supports global equity and conservation. frontiersin.orgnih.gov
Table 3: Key International Frameworks in Marine Bioprospecting
| Framework/Principle | Key Objective(s) | Relevance to Discoveries like this compound |
|---|---|---|
| Convention on Biological Diversity (CBD) | Conservation of biodiversity, sustainable use of its components, and fair and equitable sharing of benefits from genetic resources. aquaculturemag.com | Provides the overarching international legal basis for access and benefit-sharing. pnas.org |
| Nagoya Protocol | Implements the access and benefit-sharing obligations of the CBD by providing detailed procedures. pnas.orgbps.ac.uk | Mandates that the collection of the Streptomyces strain in Fiji should be subject to Prior Informed Consent and Mutually Agreed Terms. bps.ac.uk |
| Prior Informed Consent (PIC) | Ensures that a provider country grants permission for access to its genetic resources based on full disclosure of information. bps.ac.uk | The government of Fiji would need to authorize the collection and research on the marine sediment and its associated microbes. |
| Mutually Agreed Terms (MAT) | A contractual agreement that defines the conditions for access and use, and the sharing of monetary and non-monetary benefits. bps.ac.uk | Would stipulate how any commercial success from this compound would be shared with Fiji, alongside collaborations, training, and technology transfer. pnas.org |
| United Nations Convention on the Law of the Sea (UNCLOS) | Defines the rights and responsibilities of nations with respect to their use of the world's oceans. aquaculturemag.com | Establishes Fiji's jurisdiction over the marine resources within its national waters where the producing microbe was found. |
Future Research Directions and Translational Outlook
Advanced Mechanistic Elucidation using Omics Technologies (e.g., Transcriptomics, Proteomics)
To fully understand how Fijimycin A exerts its antibacterial effects, future research must move beyond primary activity screening to a more holistic, systems-level investigation of its mechanism of action. Modern "omics" technologies offer powerful tools for this purpose, providing a comprehensive snapshot of the molecular changes within a pathogen upon exposure to the compound. humanspecificresearch.orgwikipedia.org
Transcriptomics: By analyzing the entire set of RNA transcripts (the transcriptome), researchers can identify which genes are up- or down-regulated in bacteria like S. aureus when treated with this compound. frontlinegenomics.com This can reveal the specific cellular pathways that are disrupted, such as cell wall synthesis, protein production, or DNA replication. For instance, a significant upregulation of stress-response genes or specific metabolic pathway genes could provide crucial clues about the compound's primary target. frontlinegenomics.comnih.gov
Proteomics: This large-scale study of proteins (the proteome) can identify changes in protein expression and modification, directly showing the functional output of genetic regulation. wikipedia.orgfrontlinegenomics.com Proteomic analysis can pinpoint which proteins this compound interacts with, directly or indirectly, and how their abundance changes. humanspecificresearch.org This approach can validate findings from transcriptomics and provide deeper insights into the cellular machinery affected by the compound. mdpi.com
By integrating data from transcriptomics and proteomics, a detailed picture of this compound's impact on bacterial physiology can be constructed, facilitating the identification of its molecular target and potential resistance mechanisms. nih.govmdpi.com
Preclinical Evaluation in Relevant In Vivo Infection Models (excluding human trials)
While in vitro studies have established the potent antibacterial activity of this compound, demonstrating efficacy and safety in a living system is a critical next step. ontosight.ai Preclinical in vivo models are essential for evaluating how the compound behaves within a complex biological environment and for providing data to support further development. nih.govfibercellsystems.com
Relevant animal models for assessing the efficacy of an anti-MRSA agent like this compound include:
Murine Thigh Infection Model: This is a standard model used to study the local efficacy of an antimicrobial agent. fibercellsystems.com Mice are infected with a pathogen like MRSA in the thigh muscle, and the effectiveness of this compound would be measured by the reduction in bacterial load (colony-forming units, CFU) in the tissue after treatment compared to controls. fibercellsystems.com
Murine Sepsis/Septicemia Model: To evaluate the systemic efficacy of this compound, a sepsis model can be used where an infection is introduced intraperitoneally, leading to a systemic bloodstream infection. fibercellsystems.com Key endpoints in this model are animal survival rates and the clearance of bacteria from the bloodstream and major organs. vibiosphen.com
Zebrafish Embryo Model: Zebrafish have emerged as a valuable vertebrate model for high-throughput screening of drug toxicity and efficacy. semanticscholar.org Their optical transparency allows for real-time visualization of infection progression and the host's response. This model could be used for preliminary in vivo assessment of this compound's ability to control MRSA infection and to observe any potential toxicity to the host. semanticscholar.org
These preclinical studies are designed to establish pharmacokinetic/pharmacodynamic (PK/PD) relationships, which help in understanding the exposure-response relationship and forecasting the potential for success against target pathogens. nih.govnih.gov
Combinatorial Biosynthesis and Genetic Engineering for Novel Analog Generation
The natural structure of this compound serves as a scaffold for the creation of new, potentially improved analogs. Advances in genetic engineering and synthetic biology offer powerful tools to manipulate the biosynthetic pathway of the producing Streptomyces sp. to generate novel derivatives. frontiersin.org
Combinatorial Biosynthesis: This technique involves the rational modification of the gene cluster responsible for producing this compound. nih.gov By inactivating, overexpressing, or swapping genes and domains within the biosynthetic machinery (likely a non-ribosomal peptide synthetase or polyketide synthase pathway), it is possible to create structural variations of the parent molecule. nih.gov For example, genes responsible for adding specific chemical groups could be altered to incorporate different building blocks, leading to a library of new fijimycins.
Genetic Engineering: Tools like CRISPR/Cas9 allow for precise and targeted editing of the bacterial genome. mdpi.com This can be used to modify the biosynthetic pathway to produce specific, rationally designed analogs. For instance, the gene responsible for the unique N,β-dimethyl leucine (B10760876) unit could be targeted to explore how modifications at this position affect bioactivity. mdpi.comresearchgate.net Altering glycosylation patterns, if any are present in the full biosynthetic pathway, is another established method for generating novel bioactive compounds. nih.gov These approaches can lead to the production of analogs with enhanced potency, reduced toxicity, or a broader spectrum of activity.
These genetic strategies can generate a diverse pool of novel compounds for screening far more efficiently than relying solely on chemical synthesis. researchgate.net
Computational Drug Design and In Silico Screening for Lead Optimization
Computational methods, or in silico techniques, are integral to modern drug discovery for accelerating the process of lead optimization and reducing the reliance on costly and time-consuming laboratory experiments. nih.govfrontiersin.org
Molecular Docking and Modeling: Once the biological target of this compound is identified (e.g., through omics studies), computational models can be built to simulate the interaction between this compound and its target protein at an atomic level. nih.govjpionline.org These docking studies can predict the binding pose and affinity, providing insights into the key structural features responsible for its activity. nih.gov
In Silico Screening: Large virtual libraries of chemical compounds, including novel this compound analogs designed through combinatorial biosynthesis principles, can be rapidly screened against the target's three-dimensional structure. mdpi.com This process helps prioritize which analogs are most likely to have improved binding and are therefore the best candidates for synthesis and biological testing.
Lead Optimization: Computational tools can guide the rational design of new derivatives. For example, the synthesis of northis compound, an analog where a key methyl group was removed, was a step to evaluate the importance of that specific chemical feature for its antimicrobial activity. researchgate.net In silico methods can predict how such modifications will affect properties like binding affinity, solubility, and metabolic stability, thereby guiding the chemical synthesis of more effective and drug-like molecules. nih.govjpionline.org
Addressing Challenges in Research Scalability and Supply for Comprehensive Studies
A major bottleneck in the development of natural products is securing a sufficient and sustainable supply of the compound for extensive preclinical and further studies. qut.edu.au Research on this compound faces several scalability challenges that must be addressed.
Fermentation Optimization: The initial isolation of this compound was from a marine-derived Streptomyces species. nih.gov Scaling up production requires a shift from small-scale laboratory cultures to large-volume fermenters. This involves a complex process of optimizing various parameters, including growth media composition, aeration, temperature, and pH, to maximize the yield of this compound. This can be a resource-intensive and time-consuming endeavor.
Strain Improvement: The productivity of the native Streptomyces strain may be too low for commercially viable production. Techniques such as classical mutagenesis (e.g., UV or chemical mutagenesis) followed by high-throughput screening, or targeted genetic engineering of regulatory genes, can be employed to develop higher-yielding production strains.
Supply Chain and Sourcing: The reliance on a single marine microbial isolate can be precarious. uea.ac.uk There are challenges associated with the consistent re-isolation of the producing organism from its natural environment. qut.edu.au Furthermore, the complexity of the this compound structure makes total chemical synthesis a significant and likely expensive challenge, making fermentation the most probable route for large-scale supply. researchgate.net Ensuring a stable and scalable supply chain is fundamental for the progression of this compound from a laboratory curiosity to a potential therapeutic agent.
Q & A
Q. How can researchers resolve conflicting reports on this compound’s mechanism of action (MOA) in Gram-negative vs. Gram-positive bacteria?
- Methodological Answer : Use genetic knockout models (e.g., CRISPR-Cas9) to identify target pathways. Combine transcriptomic profiling (RNA-seq) with proteomic analysis (SILAC) to map differential gene/protein expression post-treatment .
- Data Contradictions : MOA inconsistencies may arise from species-specific membrane permeability or efflux pump activity. Conduct liposome permeability assays with varied lipid compositions to test uptake hypotheses .
Q. What experimental strategies address this compound’s instability in physiological pH conditions?
- Methodological Answer : Use pH-stability assays (e.g., HPLC monitoring over 24–72 hours) to identify degradation products. Develop prodrug formulations (e.g., ester derivatives) or nano-encapsulation (liposomes, PLGA nanoparticles) to enhance stability .
- Data Contradictions : Conflicting stability data may reflect assay temperature or buffer composition differences. Replicate under physiologically relevant conditions (37°C, PBS/serum) .
Q. How do researchers validate this compound’s resistance potential in longitudinal studies?
- Methodological Answer : Serial passage experiments (20–30 generations) under sub-inhibitory concentrations to induce resistance. Use whole-genome sequencing (WGS) to identify mutations in target genes (e.g., ribosomal proteins, cell wall synthesis enzymes) .
- Data Contradictions : Resistance rates may vary due to inoculum effect or adaptive stress responses. Include isogenic mutant controls to isolate resistance mechanisms .
Q. What in vivo models best recapitulate this compound’s pharmacokinetic/pharmacodynamic (PK/PD) properties?
- Methodological Answer : Use murine neutropenic thigh or lung infection models with humanized dosing regimens. Monitor plasma/tissue concentrations via LC-MS/MS and correlate with bacterial burden reduction .
- Data Contradictions : Discrepancies in bioavailability may stem from interspecies metabolic differences. Cross-validate with ex vivo infection models (e.g., human organoids) .
Q. How can synergistic interactions between this compound and host immune responses be quantified?
- Methodological Answer : Co-culture assays with primary immune cells (e.g., macrophages) to measure cytokine release (ELISA) and bacterial killing. Use flow cytometry to assess phagocytosis enhancement .
- Data Contradictions : Synergy may depend on immune cell activation states. Include controls for baseline immune activity (e.g., LPS stimulation) .
Methodological Guidance for Addressing Contradictions
- Replication : Independent validation of key findings (e.g., MIC values, stability) using harmonized protocols .
- Data Transparency : Publish raw datasets (e.g., NMR spectra, WGS reads) in open-access repositories to enable meta-analyses .
- Cross-Disciplinary Collaboration : Integrate microbiological, chemical, and computational approaches to resolve mechanistic ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
